5-nitro-1,3,4-Thiadiazol-2-amine
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Overview
Description
5-nitro-1,3,4-Thiadiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitro group at the 5-position and the amine group at the 2-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown anticancer properties . They have been evaluated for their potential anticancer effects on various cell lines .
Mode of Action
It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown to interact with cancer cells, affecting their viability, proliferation, apoptosis, and cell cycle .
Biochemical Pathways
Similar compounds have shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Result of Action
Similar compounds have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .
Biochemical Analysis
Biochemical Properties
5-nitro-1,3,4-Thiadiazol-2-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the STAT3 pathway in HEK-Blue IL-6 reporter cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .
Metabolic Pathways
It is known to interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,3,4-Thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Another approach involves the reaction of carboxylic acids with thiosemicarbazide in the presence of polyphosphoric ester (PPE). This method includes steps such as salt formation, dehydration, and cyclodehydration to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1,3,4-Thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological and chemical properties.
Scientific Research Applications
5-nitro-1,3,4-Thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the nitro and amine groups.
5-nitro-1,3,4-oxadiazole: A structurally related compound with an oxygen atom replacing the sulfur atom in the ring.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: A derivative with a benzimidazole moiety, showing potent STAT3 inhibition.
Uniqueness
5-nitro-1,3,4-Thiadiazol-2-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
5-Nitro-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a nitro group at the 5-position and an amino group at the 2-position. This structural configuration enhances its reactivity and biological activity. The presence of the nitrophenyl group is particularly significant as it increases binding affinity to various biological targets, influencing enzyme and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in critical biological pathways, which may lead to therapeutic effects against various diseases.
- Modulate Receptor Activity : By binding to receptors, it can activate or inhibit signaling pathways that are essential for cellular function.
- Interact with Nucleic Acids : The thiadiazole ring can interact with DNA and RNA, potentially affecting gene expression and cellular replication processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
A549 | 0.2 | Induction of apoptosis |
These findings suggest that modifications to the basic structure can enhance anticancer properties through different mechanisms such as apoptosis induction and cell cycle disruption.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 62.5 µg/mL | Moderate |
Escherichia coli | 32.6 µg/mL | Significant |
Aspergillus niger | Not specified | Moderate |
These results highlight the potential for developing new antibacterial agents based on this scaffold .
Case Study 1: Anticancer Efficacy
A study explored the effects of various derivatives of this compound on cancer cell lines. The most promising compound demonstrated a significant reduction in cell viability in MCF-7 cells through apoptosis pathways mediated by caspase activation and alterations in the Bax/Bcl2 ratio .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of nitrophenyl-substituted thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk, indicating strong antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
5-nitro-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYONKMFRVSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.